molecular formula C18H21FN6O B6442975 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640817-98-5

6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6442975
CAS No.: 2640817-98-5
M. Wt: 356.4 g/mol
InChI Key: YEGKBPPXLMTYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a purine ring substituted with a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated product.

Scientific Research Applications

6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, thereby inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit nucleoside transporters with high selectivity makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O/c1-26-11-10-25-13-22-16-17(20-12-21-18(16)25)24-8-6-23(7-9-24)15-4-2-14(19)3-5-15/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGKBPPXLMTYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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